molecular formula C8H9ClO3 B148409 2-(Chloroacetyl)cyclohexane-1,3-dione CAS No. 133329-16-5

2-(Chloroacetyl)cyclohexane-1,3-dione

Cat. No.: B148409
CAS No.: 133329-16-5
M. Wt: 188.61 g/mol
InChI Key: WOUFYJJPDXUZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloroacetyl)cyclohexane-1,3-dione (CAS 133329-16-5) is an organic compound with the molecular formula C8H9ClO3 and an average molecular weight of 188.61 g/mol . This compound belongs to the class of organic compounds known as beta-diketones, characterized by two keto groups separated by a single carbon atom, a structure which provides specific reactivity valuable for synthetic chemistry . Its chemical structure features a cyclohexane-1,3-dione core functionalized with a chloroacetyl substituent, classifying it also as an alpha-haloketone . Predicted physicochemical properties include a water solubility of approximately 11.3 g/L and a logP of 1.13, indicating moderate lipophilicity . It is an extremely weak basic (essentially neutral) compound with a pKa of 2.4, making it a candidate for studies involving specific pH conditions and molecular synthesis . This versatile building block is particularly useful in organic synthesis and pharmaceutical research. It serves as a key intermediate in the synthesis of more complex molecules, such as nitisinone and its analogs, leveraging the reactivity of both the diketone and the alpha-haloketone functional groups . Researchers employ this compound in the development of novel chemical entities for various applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

133329-16-5

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

2-(2-chloroacetyl)cyclohexane-1,3-dione

InChI

InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h8H,1-4H2

InChI Key

WOUFYJJPDXUZFG-UHFFFAOYSA-N

SMILES

C1CC(=O)C(C(=O)C1)C(=O)CCl

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)CCl

Synonyms

1,3-Cyclohexanedione, 2-(chloroacetyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Herbicidal Applications

One of the significant uses of cyclohexane-1,3-dione derivatives, including 2-(Chloroacetyl)cyclohexane-1,3-dione, is in herbicide formulation. These compounds have been shown to effectively control undesirable grasses in broadleaf crops. The herbicidal action of these derivatives is attributed to their ability to inhibit specific biochemical pathways in target plants while being relatively safe for non-target crops such as wheat .

Table 1: Herbicidal Efficacy of Cyclohexane-1,3-Dione Derivatives

CompoundTarget Grass SpeciesEfficacy (%)Crop Tolerance
This compoundPoa annua85High
5-Heterocyclic derivativesSetaria viridis90Moderate
Novel cyclohexane derivativesEleusine indica78High

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated as a potential therapeutic agent against various cancers. Recent studies have identified it as a promising scaffold for designing inhibitors targeting the c-Met receptor tyrosine kinase, which is implicated in non-small cell lung cancer (NSCLC) progression. Through in silico screening and molecular dynamics simulations, researchers have optimized several derivatives that exhibit significant cytotoxicity against multiple cancer cell lines .

Case Study: c-Met Inhibitors Development

A study conducted on a library of 36 small molecules based on cyclohexane-1,3-dione highlighted the compound's potential as a c-Met inhibitor. The most promising candidates showed IC50 values ranging from 0.24 to 9.36 nM against NSCLC cell lines (H460 and A549). These findings suggest that modifications to the cyclohexane-1,3-dione structure can enhance its bioactivity and selectivity for cancer therapy .

Synthesis of Heterocycles

Another important application of this compound is in the synthesis of various heterocyclic compounds. These derivatives are crucial in developing new drugs due to their diverse biological activities. For instance, compounds synthesized from this precursor have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties .

Table 2: Biological Activities of Heterocycles Derived from Cyclohexane-1,3-Dione

Heterocycle TypeBiological ActivityReference
1,2,4-TriazinesAnti-proliferative
IndandionesAntitumor
Tyrosine Kinase InhibitorsAnticancer

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on derivatives of cyclohexane-1,3-dione have revealed critical insights into how structural modifications affect biological activity. For example, variations in substituents on the cyclohexane ring can significantly alter the compound's potency against specific targets like kinases .

Case Study: SAR Analysis

A comprehensive SAR analysis identified that certain substitutions led to enhanced binding affinity and selectivity for c-Met compared to traditional inhibitors like foretinib. This highlights the importance of rational drug design in optimizing therapeutic agents derived from cyclohexane-1,3-dione .

Comparison with Similar Compounds

Anticancer Activity:

  • Compound 5c : Exhibited the highest in vitro anticancer activity (IC50 = 12.3 µM) against MCF-7 cells via MTT assay, attributed to hydrophobic interactions with the 4-bromophenyl group .
  • 2-(Chloroacetyl) derivative : Moderate activity due to smaller substituent size, limiting hydrophobic binding pockets engagement .

Enzyme Inhibition:

  • HPPD Inhibition : Chloroacetyl and trichloroethylidene derivatives show superior ferrous ion chelation compared to acetyl or aryl-substituted analogs, correlating with herbicidal potency .

Antimicrobial Activity:

  • Piperazine/Imidazole derivatives : Demonstrated broad-spectrum antibacterial activity (MIC = 4–16 µg/mL) against Gram-positive strains, likely due to hydrogen bonding with bacterial enzymes .

Physicochemical Properties

  • LogP Values : Chloroacetyl (LogP ~3.6) and trichloroethylidene (LogP ~3.8) derivatives exhibit higher lipophilicity than acetyl analogs (LogP ~2.9), favoring membrane permeability .
  • Molecular Weight : Bulky substituents (e.g., 5c: MW = 527.4 g/mol) may reduce solubility but enhance target specificity .

Preparation Methods

Reaction Mechanism and Procedure

  • Enolate Generation : A slurry of 1,3-cyclohexanedione (1.68 g, 12 mmol) and potassium carbonate (2.07 g, 15 mmol) in acetonitrile (30 mL) is stirred for 2–3 hours at 25–30°C to form the enolate.

  • Acylation : Chloroacetyl chloride (1.2 equivalents) dissolved in acetonitrile is added dropwise to the enolate slurry, and the mixture is stirred for 1 hour at 25–30°C.

  • Workup : The reaction is quenched with 2N hydrochloric acid to pH 2, extracted with dichloromethane, washed with brine, dried over sodium sulfate, and concentrated. Recrystallization from methanol yields the product as a white solid.

Key Parameters :

  • Base : Potassium carbonate ensures selective enolate formation without over-acylation.

  • Solvent : Acetonitrile provides optimal solubility for both reactants and intermediates.

  • Temperature : Room temperature minimizes side reactions such as diketone decomposition.

Yield : 85–90% (estimated based on analogous reactions with other acid chlorides).

Enol Ester Rearrangement Using DMAP

An alternative approach involves the formation of an enol ester intermediate, which undergoes rearrangement catalyzed by dimethylaminopyridine (DMAP). This method is advantageous for achieving high regioselectivity.

Synthetic Pathway

  • Enol Ester Formation : 1,3-cyclohexanedione reacts with chloroacetyl chloride in the presence of potassium carbonate to form 3-(chloroacetyl)cyclohex-1-en-1-yl ester.

  • Rearrangement : Addition of DMAP (0.75 g, 6 mmol) and heating to 50–70°C for 7–8 hours induces a-sigmatropic rearrangement, yielding the target triketone.

Optimization Insights :

  • Catalyst : DMAP accelerates rearrangement without requiring hazardous cyanide reagents.

  • Reaction Monitoring : Thin-layer chromatography (hexane:ethyl acetate, 90:10) confirms intermediate consumption.

Yield : 80–88% (extrapolated from similar transformations).

Comparative Analysis of Methods

MethodConditionsCatalyst/BaseYield (%)AdvantagesLimitations
Enolate Acylation25–30°C, 1 hourK₂CO₃85–90Direct, single-stepRequires strict pH control
DMAP Rearrangement50–70°C, 8 hoursDMAP80–88High selectivityLonger reaction time

Industrial-Scale Considerations

Patented protocols for analogous 1,3-cyclohexanedione derivatives highlight scalability through:

  • Catalyst Recovery : Filtration of palladium catalysts (e.g., 5% Pd/C) after hydrogenation steps, as demonstrated in resorcinol reduction.

  • Neutralization : Use of hydrochloric acid for precise pH adjustment to 3, ensuring product stability.

  • Solvent Recycling : Azeotropic drying with toluene reduces waste in large-scale operations.

Example Protocol :

  • Combine 1,3-cyclohexanedione (55.0 g) and ammonium formate (37.8 g) in water.

  • Add 5% Pd/C (2.0 g) under nitrogen, heat to 40°C for 4 hours.

  • Filter catalyst, acidify with HCl to pH 3, and isolate via crystallization.

Challenges and Mitigation Strategies

  • Over-Acylation : Controlled stoichiometry (1.0–1.2 equivalents of chloroacetyl chloride) prevents diacylation.

  • Byproduct Formation : Acidic workup (pH 2) hydrolyzes unreacted chloroacetyl chloride.

  • Catalyst Costs : Substituting Pd/C with silica-supported palladium (Pd/SiO₂) reduces expenses without compromising yield .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(Chloroacetyl)cyclohexane-1,3-dione derivatives?

  • The synthesis typically involves condensation reactions between cyclohexane-1,3-dione and chloroacetyl chloride under controlled conditions. For structurally similar compounds (e.g., 2-acylcyclohexane-1,3-diones), diazotization of aromatic amines followed by coupling with cyclohexane-1,3-dione is a validated method . Reaction optimization may require temperature control, catalytic agents (e.g., acetic acid), and purification via recrystallization or column chromatography.

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., used for derivatives like 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione) .
  • NMR spectroscopy : Identifies proton environments (e.g., keto-enol tautomerism in cyclohexane-1,3-dione derivatives) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are applicable to assess the bioactivity of this compound?

  • Antimicrobial assays : Disk diffusion or broth microdilution against bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) .
  • MTT assay : Evaluates cytotoxicity in cancer cell lines (e.g., tested for 2-(4-bromophenyl)-3-oxo derivatives) .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)?

  • The compound chelates the Fe²⁺ ion in HPPD’s active site, disrupting tyrosine catabolism. Structural analogs (e.g., sulcotrione) exhibit herbicidal activity via this mechanism, with binding affinity influenced by substituents like chloro and methanesulfonyl groups . Computational studies (DFT or molecular docking) can model interactions, as demonstrated for related inhibitors .

Q. How do electronic and steric effects of substituents modulate the bioactivity of this compound?

  • Fluorine or chlorine atoms enhance stability and target binding (e.g., 2-(2,4-difluorophenyl) derivatives show increased antimicrobial potency) . Steric hindrance from bulky groups (e.g., trifluoromethyl) may reduce enzymatic access but improve selectivity . Structure-activity relationship (SAR) studies using halogenated analogs are recommended .

Q. What advanced characterization techniques resolve tautomeric equilibria in cyclohexane-1,3-dione derivatives?

  • Solid-state NMR : Differentiates keto-enol tautomers in crystalline phases.
  • Variable-temperature FTIR : Tracks tautomer shifts via carbonyl stretching frequencies .
  • Single-crystal X-ray diffraction : Confirms dominant tautomeric forms, as shown for hydrazone derivatives .

Q. How can metal complexes of this compound enhance its pharmacological properties?

  • Coordination with Zn(II) or Cu(II) ions improves antibacterial activity by facilitating membrane penetration. For example, Zn(II) complexes of 2-(3-nitrophenyl)hydrazono derivatives exhibit enhanced efficacy against Salmonella typhimurium . Spectrophotometric titration and cyclic voltammetry characterize metal-ligand stoichiometry and redox behavior.

Q. What in silico strategies predict the environmental fate or toxicity of this compound?

  • QSAR models : Correlate molecular descriptors (e.g., LogP, polar surface area) with biodegradability .
  • Molecular dynamics simulations : Assess persistence in soil or water, leveraging data from herbicide analogs like sulcotrione .

Methodological Notes

  • Experimental Design : Include control compounds (e.g., non-halogenated analogs) to isolate substituent effects .
  • Data Contradictions : Address discrepancies in bioactivity assays by standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Safety Protocols : Use fume hoods for synthesis due to chloroacetyl chloride’s volatility and toxicity .

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